![molecular formula C5H8OS B2465385 2-(Methylsulfanyl)cyclobutan-1-one CAS No. 130647-49-3](/img/structure/B2465385.png)
2-(Methylsulfanyl)cyclobutan-1-one
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Overview
Description
2-(Methylsulfanyl)cyclobutan-1-one is a chemical compound with the CAS Number: 130647-49-3 . It has a molecular weight of 116.18 and its IUPAC name is 2-(methylthio)cyclobutan-1-one . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(Methylsulfanyl)cyclobutan-1-one is C5H8OS . The InChI code is 1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 .Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . 2-(Methylsulfanyl)cyclobutan-1-one can be used in the [2 + 2] cycloaddition to synthesize cyclobutane-containing natural products .
Development of Bioactive Drug Molecules
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir . These structures exhibit diverse biological activities with potential medicinal value . 2-(Methylsulfanyl)cyclobutan-1-one can be used as a building block in the synthesis of these bioactive drug molecules .
Modulation and Design of Structures in Medicinal Chemistry
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . 2-(Methylsulfanyl)cyclobutan-1-one, with its cyclobutane motif, can be used in the design and modulation of structures in medicinal chemistry .
Enhancement of Clinical Efficacy and Improvement of ADMET Properties
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . 2-(Methylsulfanyl)cyclobutan-1-one can be used in the synthesis of these pharmaceuticals .
Treatment of Rheumatoid Arthritis
In 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . 2-(Methylsulfanyl)cyclobutan-1-one can potentially be used in the synthesis of similar medications .
Treatment of JAK1-Mediated Autoimmune Diseases
Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure, which was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases . 2-(Methylsulfanyl)cyclobutan-1-one can potentially be used in the synthesis of similar medications .
Safety And Hazards
The safety information available indicates that 2-(Methylsulfanyl)cyclobutan-1-one may be hazardous. The hazard statements include H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-methylsulfanylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTCGUAYMREYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)cyclobutan-1-one |
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